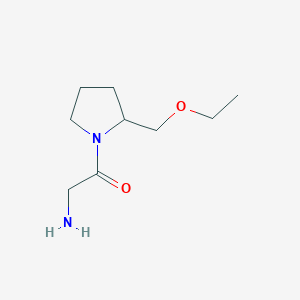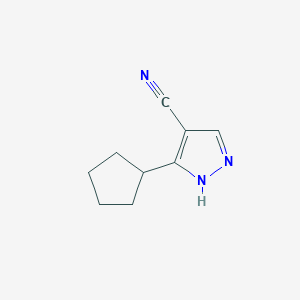
2-Amino-1-(2-(éthoxyméthyl)pyrrolidin-1-yl)éthan-1-one
Vue d'ensemble
Description
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine est une caractéristique courante de nombreux composés biologiquement actifs en raison de sa nature saturée et de sa non-planéité, ce qui permet une exploration efficace de l'espace pharmacophore et contribue à la stéréochimie des molécules . Le groupe éthoxyméthyle dans la 2-Amino-1-(2-(éthoxyméthyl)pyrrolidin-1-yl)éthan-1-one pourrait potentiellement améliorer la lipophilie ou modifier l'environnement électronique, influençant l'affinité de liaison du composé et la sélectivité envers les cibles biologiques.
Synthèse de lactames
Les lactames sont des intermédiaires essentiels dans la production de divers nylons et produits pharmaceutiques. L'oxydation des amines cycliques, telles que les dérivés de la pyrrolidine, en lactames est un domaine de recherche actif . Ce composé pourrait servir de précurseur ou d'intermédiaire dans la synthèse de lactames comme la 2-pyrrolidone, qui est un élément essentiel de l'industrie des plastiques.
Applications de solvant
Les dérivés de la pyrrolidine, tels que la N-méthyl-2-pyrrolidone, sont largement utilisés comme solvants en raison de leur grande solvabilité et de leur faible toxicité . La similarité structurelle suggère que la this compound pourrait être étudiée pour des applications de solvant, en particulier dans les industries pharmaceutique et chimique.
Profil d'activité biologique
Compte tenu de l'importance de la stéréochimie dans l'action des médicaments, les différents stéréoisomères de ce composé pourraient être synthétisés et profilés pour leur activité biologique. Cela pourrait conduire à la découverte de nouveaux candidats médicaments avec une liaison sélective aux protéines énantiosélectives .
Étalons de référence pour les tests
En tant que composé doté d'une structure définie, il peut servir d'étalon de référence en chimie analytique, en particulier pour l'étalonnage et la validation des méthodes analytiques dans les tests pharmaceutiques .
Propriétés
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRSRSBXPKRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)
![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)





![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)




![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
